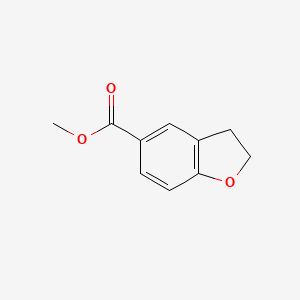

Methyl 2,3-dihydrobenzofuran-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGLJPYOFQPEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384894 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-80-1 | |

| Record name | methyl 2,3-dihydrobenzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and substitution pattern make it a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies presented are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections. The most direct and convergent approach involves the late-stage esterification of the corresponding carboxylic acid. An alternative strategy involves the formation of the dihydrobenzofuran ring system from a precursor already containing the methyl ester functionality. This guide will detail both approaches, allowing researchers to select the most suitable route based on starting material availability, scalability, and desired purity profile.

Route 1: Synthesis via 2,3-Dihydrobenzofuran-5-carboxylic Acid

This is the most common and well-established route, proceeding in two key stages:

-

Synthesis of the Carboxylic Acid Precursor: Preparation of 2,3-dihydrobenzofuran-5-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the target methyl ester.

Part 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxylic Acid

The synthesis of the carboxylic acid precursor is typically achieved through the intramolecular cyclization of a suitably substituted phenol. A reliable method involves the Claisen rearrangement of an allyl ether of 4-hydroxybenzoic acid, followed by oxidative cleavage of the resulting alkene and subsequent cyclization. A more direct approach, which will be detailed here, involves the intramolecular cyclization of 3-allyl-4-hydroxybenzoic acid.

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid as an allyl ether.

Reaction Scheme:

Figure 1: Synthesis of 3-Allyl-4-hydroxybenzoic Acid.

Experimental Protocol:

-

To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

To this suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-hydroxybenzoate.

-

The crude product is then heated neat or in a high-boiling solvent (e.g., diphenyl ether) to effect the Claisen rearrangement, yielding 3-allyl-4-hydroxybenzoic acid.

-

Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenolic hydroxyl group. Acetone is a common solvent for this type of reaction due to its appropriate boiling point and ability to dissolve the starting materials.

-

Claisen Rearrangement: This is a thermally induced pericyclic reaction that proceeds through a concerted[1][1]-sigmatropic rearrangement. Heating is essential to overcome the activation energy barrier for this transformation.

The newly formed 3-allyl-4-hydroxybenzoic acid is then cyclized to form the dihydrobenzofuran ring. This is typically achieved via an intramolecular oxymercuration-demercuration or, more commonly in modern synthesis, through a palladium-catalyzed Wacker-type cyclization. A simpler and often effective method involves treatment with a strong acid.

Reaction Scheme:

Figure 2: Intramolecular Cyclization.

Experimental Protocol:

-

Dissolve 3-allyl-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent, such as acetic acid or trifluoroacetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Acid Catalyst: The strong acid protonates the double bond of the allyl group, generating a carbocation. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.

Part 2: Fischer Esterification to this compound

This classic esterification reaction provides a straightforward method to obtain the final product.

Reaction Scheme:

Figure 3: Fischer Esterification.

Experimental Protocol:

-

Suspend 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2][3][4]

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium-controlled process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5][6]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Quantitative Data Summary:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1a | 4-Hydroxybenzoic Acid | Allyl bromide, K₂CO₃ | 3-Allyl-4-hydroxybenzoic Acid | 70-85% |

| 1b | 3-Allyl-4-hydroxybenzoic Acid | Acetic acid or TFA | 2,3-Dihydrobenzofuran-5-carboxylic Acid | 80-90% |

| 2 | 2,3-Dihydrobenzofuran-5-carboxylic Acid | Methanol, H₂SO₄ | This compound | 85-95% |

Route 2: Synthesis via Intramolecular Cyclization of a Pre-formed Ester

This alternative approach involves the formation of the dihydrobenzofuran ring on a substrate that already contains the methyl ester group. This can be advantageous in certain situations, for example, if the starting material, methyl 4-hydroxybenzoate, is more readily available or cost-effective.

Step 1: Allylation of Methyl 4-hydroxybenzoate

Similar to Route 1, the synthesis begins with the allylation of the phenolic hydroxyl group.

Reaction Scheme:

Figure 5: Intramolecular Cyclization of the Methyl Ester.

Experimental Protocol:

The protocol is analogous to that described in Route 1, Step 1b, using methyl 3-allyl-4-hydroxybenzoate as the substrate.

Comparison of Routes:

| Feature | Route 1 | Route 2 |

| Convergence | More convergent, esterification is the final step. | More linear, ester group is carried through the synthesis. |

| Purification | The carboxylic acid intermediate can often be purified by recrystallization. | Intermediates may require chromatographic purification. |

| Overall Yield | Generally comparable to Route 2. | Generally comparable to Route 1. |

| Starting Material | 4-Hydroxybenzoic acid. | Methyl 4-hydroxybenzoate. |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic transformations. The choice between the two primary routes presented in this guide will depend on project-specific factors such as the cost and availability of starting materials, desired scale of the reaction, and the purification capabilities of the laboratory. Both routes offer reliable and scalable methods for the preparation of this important synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and efficiently synthesize this valuable compound for their drug discovery and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

- Eriksson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Eriksson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

Chem LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (2008). US 2008/0280875 A1 - Fused Phenyl Amido Heterocyclic Glucokinase Activators.

-

ResearchGate. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

PubMed. (2013). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2013). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

RSC Publishing. (2024). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Retrieved from [Link]

-

Thieme. (2009). A Facile Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from l-Phenylalanine. Retrieved from [Link]

-

ResearchGate. (2016). Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles). Retrieved from [Link]

Sources

Methyl 2,3-dihydrobenzofuran-5-carboxylate chemical properties and structure

Abstract: This technical guide provides a comprehensive overview of Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, provide a detailed structural analysis, and present a representative synthetic protocol with mechanistic insights. Furthermore, this document includes a thorough spectral characterization, explores its significant applications in drug discovery as a privileged scaffold, and outlines essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a prominent structural motif found in a vast array of natural products and biologically active molecules.[1] Its rigid, planar structure, combined with the electronic properties conferred by the fused benzene ring and the oxygen-containing heterocycle, makes it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile platform for the design of novel therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1] this compound, in particular, serves as a crucial intermediate, offering a reactive "handle" (the methyl ester group) at the 5-position for further chemical modification and elaboration into more complex molecular architectures. Understanding its core properties is therefore fundamental to its effective application in research and development.

Molecular Identity and Physicochemical Properties

This compound is a stable, solid organic compound. Its identity is defined by a unique set of identifiers and physical properties that are critical for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [3] |

| CAS Number | 588702-80-1 | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Appearance | White to off-white or yellow solid | [4] |

| Storage Temperature | Room Temperature or 2-8°C for long-term storage | [4][5] |

| SMILES | COC(=O)C1=CC2=C(C=C1)OCC2 | [3] |

| InChIKey | QPGLJPYOFQPEEE-UHFFFAOYSA-N | [3] |

Structural Analysis

The structure of this compound consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. The methyl carboxylate group is attached at the C5 position of the benzofuran core.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous methods reported.[6] Transition metal-catalyzed intramolecular cyclizations are among the most robust and widely used strategies.[7][8] Below is a representative protocol based on an intramolecular Heck-type reaction, a common and effective method for forming this ring system.

Representative Synthetic Workflow

The logical approach begins with a commercially available substituted phenol, which is then elaborated to install a vinyl group ortho to the hydroxyl functionality. Subsequent intramolecular cyclization provides the desired dihydrobenzofuran core.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound from Methyl 3-allyl-4-hydroxybenzoate via a Palladium-catalyzed intramolecular cyclization.

Materials:

-

Methyl 3-allyl-4-hydroxybenzoate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-allyl-4-hydroxybenzoate (1.0 eq).

-

Catalyst and Ligand Addition: Add Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous Acetonitrile as the solvent, followed by Triethylamine (2.0 eq) as the base.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield this compound.

Causality and Insights: The choice of a palladium catalyst is crucial for facilitating the C-O bond formation. The phosphine ligand stabilizes the palladium species, while the base is necessary to neutralize the acid generated during the catalytic cycle. This method is favored for its high efficiency and functional group tolerance.

Spectral Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table outlines the expected NMR and IR spectral data based on analysis of closely related structures.[9][10]

| Technique | Expected Characteristics |

| ¹H NMR | ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylate group. ~7.6 ppm (s, 1H): Aromatic proton para to the carboxylate group. ~6.8 ppm (d, 1H): Aromatic proton meta to the carboxylate group. ~4.6 ppm (t, 2H): Methylene protons at C2 (adjacent to the furan oxygen). ~3.8 ppm (s, 3H): Methyl ester protons. ~3.2 ppm (t, 2H): Methylene protons at C3. |

| ¹³C NMR | ~167 ppm: Carbonyl carbon of the ester. ~160 ppm: Aromatic carbon C7a (attached to oxygen). ~120-130 ppm: Quaternary and CH aromatic carbons. ~110 ppm: Aromatic CH carbon. ~71 ppm: Methylene carbon at C2. ~52 ppm: Methyl ester carbon. ~29 ppm: Methylene carbon at C3. |

| IR (Infrared) | ~2950 cm⁻¹: C-H stretching (aliphatic). ~1710 cm⁻¹: C=O stretching (ester carbonyl). ~1610 cm⁻¹: C=C stretching (aromatic). ~1250 cm⁻¹: C-O stretching (ester and ether). |

| Mass Spec (MS) | [M]+ m/z: 178.06 |

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its role as a versatile intermediate. The dihydrobenzofuran core provides a rigid scaffold, while the ester at the 5-position allows for straightforward chemical modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol, opening pathways to a diverse range of derivatives.

6.1 Role as a Privileged Scaffold in Medicinal Chemistry The 2,3-dihydrobenzofuran nucleus is a key component in numerous compounds designed to interact with biological systems. Its structural rigidity helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

-

Anti-inflammatory and Anti-cancer Agents: The scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[2] By modifying the core structure, researchers have developed potent and selective inhibitors.

-

Neurological and Cardiovascular Applications: Certain derivatives have been patented for their diuretic, saluretic, uricosuric, and antihypertensive activities, highlighting their potential in treating cardiovascular diseases.[11]

6.2 Use in Materials Science The aromatic and heterocyclic nature of the compound also makes it a candidate for incorporation into novel organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, where electron-rich heterocyclic systems are often desirable.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data for this exact compound is not extensively documented, related benzofuran derivatives may pose hazards.[6][12]

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of its methyl ester group, provides a robust platform for the synthesis of complex molecules with diverse biological activities. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific pursuits.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. scielo.br [scielo.br]

- 10. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 11. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 12. METHYL-4-IODO-3-HYDROXY BENZOATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and provide a comparative analysis of the potency of various derivatives. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran core, a bicyclic system consisting of a fused benzene and a dihydrofuran ring, is a recurring structural element in a vast array of biologically active molecules.[1][2] Its prevalence in nature and the successful development of synthetic derivatives with potent pharmacological effects have established it as a "privileged structure" in drug discovery.[3] The conformational rigidity of the scaffold, combined with the diverse substitution patterns possible on both the aromatic and heterocyclic rings, allows for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the key therapeutic areas where 2,3-dihydrobenzofuran derivatives have shown significant promise.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2,3-Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.[4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis and NF-κB Signaling

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of prostaglandin synthesis.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key lipid mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[6][7] Several 2,3-dihydrobenzofuran-2-ones have demonstrated potent inhibition of prostaglandin synthesis, with some compounds being significantly more potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4]

Furthermore, many 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8] NF-κB is a crucial transcription factor that governs the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation prevents the transcription of these inflammatory mediators, thereby dampening the inflammatory response.

Caption: Workflow for the in vitro PGE2 synthesis inhibition assay.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The development of novel anticancer agents remains a critical area of research. 2,3-Dihydrobenzofuran derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. [9][10][11]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer effects of these compounds is the induction of apoptosis, or programmed cell death. [12][13]This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. [12]This leads to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. [12]Some derivatives have also been shown to induce apoptosis through endoplasmic reticulum (ER) stress. [13] In addition to inducing apoptosis, certain 2,3-dihydrobenzofuran derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation. [12]For example, some compounds have been shown to induce G0/G1 cell cycle arrest by upregulating the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. [12]

Caption: Simplified pathway of apoptosis induction by 2,3-dihydrobenzofuran derivatives.

Quantitative Comparison of Anticancer Activity

The following table presents the cytotoxic activity (IC₅₀ values) of various 2,3-dihydrobenzofuran derivatives against different human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [9] |

| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [9] | |

| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 | Breast Cancer | 3.01 | [11] |

| HCT-116 | Colon Carcinoma | 5.20 | [11] | ||

| Benzofuran-based oxadiazole | Compound 14c | HCT116 | Colon Carcinoma | 3.27 | [11] |

Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis. [14][15]

-

Cell Culture and Treatment: Culture the desired cancer cell line and treat with the 2,3-dihydrobenzofuran derivative for a specified time to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Caspase-3 Assay: In a 96-well black plate, add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity. Express the results as a fold increase in activity compared to the untreated control.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2,3-Dihydrobenzofuran derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [16][17][18][19][20]

Spectrum of Activity

Various synthetic and naturally occurring 2,3-dihydrobenzofuran derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [16][17]The specific spectrum of activity is highly dependent on the substitution pattern of the dihydrobenzofuran scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC. [21][22][23]

-

Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2,3-dihydrobenzofuran derivative in the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of many diseases. 2,3-Dihydrobenzofuran derivatives, particularly those with phenolic hydroxyl groups, can act as potent antioxidants by scavenging free radicals. [24]

Mechanism of Action: Hydrogen Atom Transfer

The antioxidant activity of phenolic 2,3-dihydrobenzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. [24]This process is a form of hydrogen atom transfer (HAT).

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the radical scavenging activity of compounds. [24][25]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the 2,3-dihydrobenzofuran derivative to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader.

-

Data Analysis: The decrease in absorbance is proportional to the radical scavenging activity. Calculate the percentage of DPPH radical scavenging and determine the IC₅₀ value.

Neuroprotective Effects: Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's disease (AD) pose a significant global health challenge. 2,3-Dihydrobenzofuran derivatives have shown potential as neuroprotective agents by targeting key pathological features of these diseases. [2][8][26][27][28]

Mechanism of Action: Acetylcholinesterase Inhibition and Modulation of Neuroinflammation

A key therapeutic strategy for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several 2,3-dihydrobenzofuran derivatives have been identified as potent AChE inhibitors. [8][26] Furthermore, the neuroprotective effects of these compounds can be attributed to their anti-inflammatory and antioxidant properties, which help to mitigate the neuroinflammation and oxidative stress that contribute to neuronal damage in AD. [2][8][26]Some derivatives have also been shown to modulate other targets relevant to AD, such as monoamine oxidase B (MAO-B) and glycogen synthase kinase 3 beta (GSK3B). [8][26]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay for measuring AChE activity and screening for its inhibitors. [29][30][31][32][33]

-

Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme.

-

Reaction Mixture: In a 96-well plate, add the AChE enzyme and the 2,3-dihydrobenzofuran derivative (or a buffer control). Pre-incubate for a short period.

-

Initiation of Reaction: Add the substrate (acetylthiocholine) and DTNB to initiate the reaction.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition for each compound concentration to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold is a highly versatile and valuable platform for the design and development of new therapeutic agents. The diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective effects, highlight the immense potential of this class of compounds. The structure-activity relationship studies have provided crucial insights into the structural requirements for potent and selective activity.

Future research in this area should focus on:

-

The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in their biological activities.

-

In vivo studies to validate the therapeutic efficacy and safety of promising lead compounds.

-

The exploration of combination therapies, where 2,3-dihydrobenzofuran derivatives are used in conjunction with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the chemical space around the 2,3-dihydrobenzofuran scaffold holds great promise for the discovery of next-generation drugs to address a wide range of unmet medical needs.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress | Semantic Scholar [semanticscholar.org]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. mdpi.com [mdpi.com]

- 25. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. attogene.com [attogene.com]

- 33. bosterbio.com [bosterbio.com]

A Technical Guide to Methyl 2,3-Dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a key heterocyclic building block that serves as a cornerstone in the synthesis of complex, biologically active molecules. It belongs to the 2,3-dihydrobenzofuran class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth analysis of this compound, intended for researchers and drug development professionals. We will explore its synthesis, delve into its physicochemical and spectroscopic properties, and illuminate its utility as a versatile intermediate in the development of novel therapeutics, from anti-inflammatory agents to diuretics.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran and 2,3-dihydrobenzofuran ring systems are integral components of numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][3] These scaffolds are considered privileged because their rigid, planar structure provides a well-defined orientation for functional groups to interact with protein binding sites, while also possessing favorable pharmacokinetic properties.

Derivatives of this scaffold have been reported to possess potent anti-inflammatory, anticancer, antiviral, antibacterial, and antioxidant properties.[3][4][5] For instance, Ailanthoidol, a natural benzofuran, shows a range of activities including anticancer and antiviral effects, while synthetic derivatives are being explored as inhibitors of critical enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), a key player in inflammation and cancer.[2][4] The inherent bioactivity and synthetic tractability of this scaffold make its derivatives, such as this compound, highly valuable starting points for drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is critical for reaction monitoring, quality control, and structural confirmation of its derivatives.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 588702-80-1 | [6][7] |

| Molecular Formula | C₁₀H₁₀O₃ | [6][8] |

| Molecular Weight | 178.18 g/mol | [6] |

| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [6][7] |

| Physical Form | White to yellow solid | [7] |

| Purity | Typically ≥95-97% | [7][8] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCC2 | [6] |

Spectroscopic Signature

While full spectral data requires experimental acquisition, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be predicted based on the molecule's structure. These predictions are essential for chemists to verify the successful synthesis of the compound and its subsequent derivatives.

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Protons: Three protons on the benzene ring will appear as distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, in the range of δ 6.8-7.8 ppm.

-

Dihydrofuran Protons: The two methylene groups (-O-CH₂- and -CH₂-Ar) will appear as two distinct triplets, typically around δ 4.6 ppm and δ 3.2 ppm, respectively.[9] The coupling between these adjacent groups is a hallmark of the 2,3-dihydrofuran system.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) will be observed in the upfield region, typically around δ 3.8-3.9 ppm.

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.

-

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm).

-

Dihydrofuran Carbons: The -O-CH₂- carbon will be around δ 71 ppm, and the -CH₂-Ar carbon will be further upfield, around δ 29 ppm.

-

Methyl Ester Carbon: The methoxy carbon will appear around δ 52 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretches: Prominent bands in the 1200-1300 cm⁻¹ region for the aryl-ether and ester C-O bonds.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Synthesis of the Core Intermediate

The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through various strategies, often involving the cyclization of a suitably substituted phenol.[10][11][12] For this compound, a common and reliable approach involves the reaction of a 4-hydroxy-3-allylbenzoate derivative, followed by oxidative cyclization.

Detailed Experimental Protocol: Synthesis via Allylation and Cyclization

This protocol describes a representative method for synthesizing the title compound. Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

Step 1: Allylation of Methyl 4-hydroxybenzoate

-

Reagents & Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone (10 mL per gram of starting material).

-

Reaction: Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.

-

Heating: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 4-(allyloxy)benzoate. This product may undergo a Claisen rearrangement in the next step without purification.

Step 2: Claisen Rearrangement and Oxidative Cyclization

-

Rearrangement: The crude Methyl 4-(allyloxy)benzoate is heated at high temperature (e.g., 180-200 °C) in a high-boiling solvent or neat to induce a thermal Claisen rearrangement, yielding Methyl 3-allyl-4-hydroxybenzoate.

-

Cyclization: The rearranged product (1 equivalent) is dissolved in a suitable solvent like methanol or DMF.

-

Oxidative Cyclization Reaction: Add a palladium(II) catalyst, such as PdCl₂(CH₃CN)₂ (0.1 equivalents), and a copper(II) salt as a co-oxidant. Bubble oxygen through the solution or leave it open to the air and stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the solvent and purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification, allowing for the creation of diverse compound libraries.[1]

-

Ester Modification: The methyl ester is a versatile handle. It can be easily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of amides.

-

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions. The existing ether and ester groups will direct incoming electrophiles, allowing for the introduction of nitro, halogen, or acyl groups at specific positions, further expanding structural diversity.

-

Modification of the Dihydrofuran Ring: While more challenging, the dihydrofuran ring can also be modified, for instance, through oxidation to the corresponding benzofuran or by reactions at the benzylic position.

Applications as a Versatile Building Block in Drug Development

The utility of this building block is best demonstrated through its application in the synthesis of potent and selective modulators of disease-relevant targets.

Case Study: Development of Novel Diuretics (Pendrin Inhibitors)

Pendrin (SLC26A4) is an anion exchanger that plays a role in fluid and electrolyte balance in the kidney. Its inhibition is a promising strategy for treating edema and hypertension.[13] In a recent study, a high-throughput screen identified a 3-carboxy-2-methylbenzofuran scaffold as a potent inhibitor of pendrin.[13] The synthesis of these inhibitors relies on intermediates like this compound.

Structure-activity relationship (SAR) studies starting from this core scaffold led to the identification of compounds with significantly improved potency, with IC₅₀ values reaching the sub-micromolar range (~0.5 µM).[13] The carboxylic acid, typically derived from the hydrolysis of the methyl ester, was found to be crucial for activity. These potent analogs demonstrated in vivo efficacy in animal models, potentiating the diuretic effect of existing drugs like furosemide.[13]

Case Study: Anti-Inflammatory Agents (mPGES-1 Inhibitors)

Chronic inflammation is a driver of many diseases, including cancer. The enzyme mPGES-1 is a key target for developing novel anti-inflammatory drugs. The 2,3-dihydrobenzofuran scaffold has been identified as a suitable chemical platform for designing mPGES-1 inhibitors.[2] Starting with natural product leads, researchers have used intermediates structurally related to this compound to synthesize small libraries of compounds. Through a combination of molecular docking and biochemical screening, compounds with biological activity in the low micromolar range were identified.[2] This highlights how the dihydrobenzofuran core can be rationally decorated to achieve potent and selective inhibition of a therapeutic target.

| Derivative Class | Target | Key Structural Feature | Reported Activity (IC₅₀) |

| Fluorinated Benzofurans | COX-2 / PGE₂ Production | Fluorine and carboxyl groups | 1.1 - 20.5 µM |

| 3-Carboxy-2-methylbenzofurans | Pendrin (SLC26A4) | Free carboxylic acid at C3 | ~0.5 µM (optimized) |

| Dihydrobenzofuran amides | mPGES-1 | Amide linkage from C5-carboxyl | Low micromolar range |

Table based on data from multiple sources.[2][4][13]

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is an enabling tool for drug discovery. Its synthesis is accessible, its physicochemical properties are well-defined, and its multiple reaction handles provide a gateway to vast chemical diversity. The demonstrated success in developing potent inhibitors for targets like pendrin and mPGES-1 validates the "privileged" status of its core scaffold.

Future research will likely focus on expanding the application of this building block to other target classes, such as those in neurodegenerative diseases and oncology, where the benzofuran scaffold has also shown promise.[14][15] The development of novel, stereoselective synthetic methods to introduce chirality into the dihydrofuran ring could open further avenues for creating highly specific and potent next-generation therapeutics.

References

- Natural source, bioactivity and synthesis of benzofuran deriv

- This compound | C10H10O3.

- 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, MDPI.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

- Methyl 2,3-Dihydrobenzofuran-5-carboxyl

- Methyl 2,3-Dihydro-benzofuran-5-carboxyl

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.

- Benzofuran synthesis. Organic Chemistry Portal.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, MDPI.

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry.

- Benzofuran: An Emerging Scaffold for Antimicrobial Agents.

- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry.

- High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 588702-80-1 [sigmaaldrich.com]

- 8. Methyl 2,3-Dihydro-benzofuran-5-carboxylate | CymitQuimica [cymitquimica.com]

- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. jocpr.com [jocpr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzofuran Core in Modern Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Benzofuran Compounds

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of profound biological importance.[1][2][3][4][5][6][7][8][9] First synthesized by Perkin in 1870, this privileged structure has since been identified as the active core in compounds exhibiting a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][7][10][11][12] The therapeutic relevance of the benzofuran nucleus is clinically validated by approved drugs such as the antiarrhythmic agent Amiodarone and the gout treatment Benzbromarone.[1][4][8]

Given their significance, the development of novel and efficient synthetic routes to access structurally diverse benzofuran derivatives remains a highly active area of research.[2][13] This guide provides a comprehensive overview of key synthetic strategies, from classical name reactions to modern transition-metal-catalyzed methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and strategic considerations that guide the synthesis of these vital compounds.

Part 1: Foundational Synthetic Strategies: Classical Routes to the Benzofuran Nucleus

The earliest methods for constructing the benzofuran ring system laid the groundwork for decades of chemical innovation. These classical approaches, while sometimes limited in scope or requiring harsh conditions, remain fundamental to the field and are often the conceptual starting point for modern refinements.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement represents one of the most historic methods for benzofuran synthesis, proceeding via a fascinating coumarin-benzofuran ring contraction.[14][15] The strategic value of this reaction lies in its ability to transform readily available 3-halocoumarins into functionalized benzofuran-2-carboxylic acids.

Mechanistic Insight: The reaction is initiated by a base-catalyzed nucleophilic attack on the coumarin's ester carbonyl, leading to the fission of the lactone ring.[14][15] This generates a transient phenoxide anion, which then undergoes an intramolecular nucleophilic substitution, attacking the vinyl halide to displace the halide and form the five-membered furan ring, yielding the benzofuran product.[14][15] The choice of a strong base is critical for efficient ring opening, while the presence of a good leaving group (halide) at the 3-position of the coumarin is essential for the subsequent cyclization.

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

This protocol leverages microwave irradiation to dramatically reduce reaction times compared to traditional reflux methods, showcasing a modern enhancement of a classic transformation.[14][15]

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the desired 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol, 100 mg), and ethanol (4 mL).

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 300W for 5 minutes, with a target temperature of 79-80°C. Monitor the reaction pressure to ensure it remains within safe limits.

-

Work-up: After cooling the vial to room temperature, carefully uncap it. Pour the reaction mixture into 20 mL of cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the benzofuran-2-carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The high yield and purity obtainable validate the efficiency of the microwave-assisted approach.[14]

| Starting Material (Substituted 3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Reaction Time (Microwave) | Yield (%) |

| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 5 min | 98% |

| 6-Chloro-3-bromocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | 5 min | 97% |

| 6-Bromo-3-bromocoumarin | 5-Bromobenzofuran-2-carboxylic acid | 5 min | 96% |

| 6-Nitro-3-bromocoumarin | 5-Nitrobenzofuran-2-carboxylic acid | 5 min | 95% |

| Data adapted from a representative microwave-assisted Perkin rearrangement protocol.[14] |

Wittig Reaction-Based Syntheses

The Wittig reaction provides a powerful and versatile tool for C-C bond formation, which has been ingeniously applied to the synthesis of benzofurans.[16] These strategies often employ an intramolecular Wittig reaction as the key ring-forming step, offering excellent control over the substitution pattern of the final product.[17][18][19]

Strategic Rationale: The core concept involves generating a phosphorus ylide that can react with an internal carbonyl or a related functional group to close the furan ring. A particularly elegant approach involves the reaction of o-acylated nitrostyrenes with a phosphine catalyst.[1] The phosphine initiates a cascade via a Phospha-Michael addition, ultimately forming a phosphonium ylide that undergoes an intramolecular Wittig reaction to furnish the benzofuran ring.[1] The choice of reagents and reaction conditions is paramount, as it can be tuned to chemoselectively favor the formation of benzofurans over other potential products like oxazoles.[17][18]

Caption: Domino Sonogashira coupling and cyclization pathway.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzofurans

This protocol describes a general procedure for the synthesis of benzofurans via a palladium-copper catalyzed domino reaction.

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the o-iodophenol (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).

-

Solvent and Reagents: Add anhydrous triethylamine (5 mL) as both the solvent and base. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and salts.

-

Extraction: Wash the filtrate with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-substituted benzofuran.

-

Validation: Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity. The successful formation of the product validates the tandem catalytic cycle.

Diverse Applications of Transition-Metal Catalysis

Beyond the Sonogashira reaction, a broad array of transition-metal-catalyzed methods have been developed, highlighting the versatility of this approach.

-

Palladium-Catalyzed Reactions: Palladium catalysts are workhorses in this field. They are used to facilitate intramolecular Heck reactions and direct C-H functionalization, where a C-H bond on the phenol ring is activated to form the C-C bond needed for cyclization. [1][2][20][21]* Copper-Catalyzed Reactions: Copper catalysts, often used in conjunction with palladium, can also act alone. They are particularly effective in promoting intramolecular O-H/C-H coupling reactions via dehydrogenation, providing a green and efficient route to the benzofuran core. [2]* Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative, providing the necessary activation energy for intramolecular nucleophilic additions to construct the benzofuran ring. [1][2] The choice of metal, ligand, and oxidant is a critical experimental decision. For instance, bulky electron-rich phosphine ligands are often used in palladium catalysis to promote oxidative addition, while oxidants like benzoquinone or Cu(II) salts are required in some C-H activation cycles to regenerate the active catalyst.

Part 3: Metal-Free Intramolecular Cyclization Strategies

While transition-metal catalysis is powerful, the development of metal-free alternatives is a significant goal in green chemistry to avoid the cost and potential toxicity of residual metals in pharmaceutical products. Base-mediated intramolecular cyclizations represent a key strategy in this area.

Strategic Approach: This approach relies on the careful design of a substrate that, upon treatment with a strong base, can undergo a facile intramolecular cyclization. A prime example is the use of substituted o-bromobenzylvinyl ketones as precursors. [1] Mechanistic Rationale: In the presence of a strong, non-nucleophilic base like potassium tert-butoxide, a proton is abstracted to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SₙAr-type reaction to form the furan ring. This strategy provides a direct and metal-free pathway to the benzofuran core and has been successfully applied to the total synthesis of natural products like coumestrol. [1][22]

Caption: Workflow for base-mediated metal-free benzofuran synthesis.

Conclusion and Future Outlook

The synthesis of benzofuran compounds has evolved dramatically from Perkin's initial discovery. The journey from classical rearrangements to sophisticated, high-yield catalytic domino reactions reflects the broader progress of organic chemistry. Today, researchers have an expansive toolkit at their disposal, allowing for the construction of highly complex and diverse benzofuran derivatives with remarkable precision.

Future innovations will likely focus on enhancing the sustainability and efficiency of these syntheses. The development of more active and recyclable catalysts, the expanded use of C-H activation to minimize pre-functionalization of starting materials, and the application of flow chemistry for safer and more scalable production will continue to shape this exciting field. As our understanding of the biological roles of benzofurans deepens, the demand for new synthetic methodologies will undoubtedly drive further creativity and discovery in the synthesis of this invaluable heterocyclic scaffold.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

-

Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

-

Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. ACS Publications. [Link]

-

Bioactive Benzofuran derivatives: A review. PubMed. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Semantic Scholar. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Perkin rearrangement. Wikipedia. [Link]

-

A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

-

(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

-

Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. ConnectSci. [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

-

Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Thieme. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

-

Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]

-

Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]

-

[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. connectsci.au [connectsci.au]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sciforum.net [sciforum.net]

- 20. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 21. Benzofuran synthesis [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

Dihydrobenzofurans: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This technical guide provides an in-depth exploration of the pharmacological potential of dihydrobenzofuran derivatives, with a focus on their applications as anti-inflammatory, anticancer, and antimicrobial agents. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by a critical analysis of structure-activity relationships (SAR). Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical framework for researchers in the field.

Introduction: The Dihydrobenzofuran Core

The dihydrobenzofuran nucleus, consisting of a benzene ring fused to a dihydrofuran ring, represents a "privileged structure" in medicinal chemistry.[3] This unique three-dimensional architecture allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[1][4] Naturally occurring dihydrobenzofurans, such as (+)-decursivine and (+)-lithospermic acid, have demonstrated activities ranging from anti-malarial to hepatoprotective.[4] Synthetic derivatives have also shown significant promise, with some compounds advancing to clinical use for various therapeutic indications.[1] The versatility of this scaffold makes it a fertile ground for the development of novel therapeutic agents.

Anti-inflammatory Applications

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A significant body of research has demonstrated that dihydrobenzofurans can effectively suppress the production of pro-inflammatory mediators. For instance, a series of 2,3-dihydrobenzofuran-2-ones, analogous to the potent anti-inflammatory compound wortmannin, have shown remarkable efficacy in inhibiting prostaglandin synthesis.[5] Prostaglandins are key players in the inflammatory cascade, and their inhibition is a cornerstone of many anti-inflammatory therapies.

Specifically, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO).[6][7][8]

Signaling Pathway Modulation

The anti-inflammatory effects of dihydrobenzofurans are often mediated through the modulation of critical signaling pathways. The inhibition of COX-2 and iNOS expression suggests an interference with upstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

Figure 1: Proposed mechanism of anti-inflammatory action of dihydrobenzofuran derivatives via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anti-inflammatory dihydrobenzofurans. For 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position significantly enhances anti-inflammatory activity.[5] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the widely used anti-inflammatory drug diclofenac.[5]

Furthermore, the introduction of fluorine and bromine atoms, along with hydroxyl and/or carboxyl groups, has been shown to enhance the biological effects of benzofuran derivatives.[6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay